quinoxalino[2,3-f][1,10]phenanthroline
Description
Structural Framework and Derivatives
The core structure of quinoxalino[2,3-f] researchgate.netrsc.orgphenanthroline is a rigid, planar system containing multiple nitrogen atoms. This arrangement of nitrogen atoms creates specific coordination pockets, making it an excellent ligand for a variety of metal ions. researchgate.net The extended π-system of the molecule is a key determinant of its electronic and photophysical properties.
The true power of this compound lies in the ability to create a diverse family of derivatives. By strategically adding different functional groups to the core structure, researchers can fine-tune its properties for specific applications. These modifications can be made at various positions on the phenanthroline or quinoxaline (B1680401) rings. For instance, the introduction of aryl groups, halogens, or other heterocyclic moieties can significantly alter the compound's solubility, electronic energy levels, and coordination behavior. researchgate.netmdpi.com
A notable derivative is pyrazino[2,3-f] researchgate.netrsc.orgphenanthroline , where an additional pyrazine (B50134) ring is fused to the quinoxaline portion. rsc.orguj.edu.plrsc.org This extension of the π-system further modulates the electronic properties. Another example is the synthesis of aldehyde derivatives, such as quinoxalino[2,3-f] researchgate.netrsc.orgphenanthroline-3,6-dicarboxaldehyde , which can serve as versatile precursors for more complex structures. guidechem.com The synthesis of these derivatives often involves condensation reactions, for example, between 1,10-phenanthroline-5,6-dione (B1662461) and a substituted o-phenylenediamine. uj.edu.plsapub.org
| Derivative Name | Structural Modification | Key Application/Property | Reference |
|---|---|---|---|
| Pyrazino[2,3-f] researchgate.netrsc.orgphenanthroline | Fused pyrazine ring | Ancillary ligand in iridium(III) complexes for electroluminescent devices | rsc.org |
| researchgate.netHelicene-pyrazino[2,3-f] researchgate.netrsc.orgphenanthroline (H4PP) | Fused researchgate.nethelicene unit | Chiral ligand with unique photophysical and chiroptical properties | uj.edu.pl |
| Quinoxalino[2,3-f] researchgate.netrsc.orgphenanthroline-3,6-dicarboxaldehyde | Aldehyde functional groups | Versatile synthetic intermediate | guidechem.com |
| 2,3-Bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f] researchgate.netrsc.orgphenanthroline (Ac-DPPN) | Substituted with dimethylacridinylphenyl groups | Thermally activated delayed fluorescence (TADF) emitter for OLEDs | rsc.org |
Significance in Advanced Chemical Research
The significance of quinoxalino[2,3-f] researchgate.netrsc.orgphenanthroline and its derivatives stems from their broad utility across several key areas of chemical research. The rigid and extensive aromatic system, coupled with the presence of multiple nitrogen donor atoms, makes these compounds highly sought after.
In the realm of coordination chemistry , these molecules act as exceptional chelating ligands for a variety of transition metals, including ruthenium and copper. nih.govnih.govmolbase.com The resulting metal complexes often exhibit interesting photophysical and electrochemical properties, making them suitable for applications in catalysis and as components of supramolecular assemblies. researchgate.nettu-clausthal.de The stability of the complexes formed is a direct consequence of the pre-organized nature of the nitrogen donors within the rigid framework. researchgate.net
Furthermore, the unique photoluminescent properties of these compounds and their metal complexes have positioned them as promising materials for optoelectronics . rsc.org Specifically, derivatives have been investigated as emitters in organic light-emitting diodes (OLEDs), with some exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient light emission. rsc.org The ability to tune the emission color by modifying the chemical structure is a significant advantage in this field. rsc.org
The development of chemosensors is another area where these compounds have shown considerable promise. researchgate.netrsc.org The interaction of the quinoxalino[2,3-f] researchgate.netrsc.orgphenanthroline core with specific ions or molecules can lead to a detectable change in its photophysical properties, such as a shift in the absorption or emission wavelength or a change in fluorescence intensity. researchgate.net This allows for the sensitive and selective detection of various analytes.
Overview of Core Research Areas and Methodologies
The investigation of quinoxalino[2,3-f] researchgate.netrsc.orgphenanthroline and its derivatives involves a multidisciplinary approach, combining synthetic chemistry with advanced analytical and spectroscopic techniques.
Synthesis is a cornerstone of this research area. The primary synthetic route involves the condensation of a 1,10-phenanthroline (B135089) derivative, typically 1,10-phenanthroline-5,6-dione, with a substituted o-phenylenediamine. uj.edu.plsapub.org The versatility of this method allows for the introduction of a wide range of substituents onto the quinoxaline portion of the molecule.
Structural characterization is crucial for understanding the properties of these compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are routinely employed to confirm the molecular structure and, in the case of metal complexes, the coordination geometry. mdpi.commdpi.com
The study of photophysical properties is central to many of the applications of these compounds. This involves the use of UV-Visible absorption and photoluminescence spectroscopy to determine key parameters such as absorption and emission maxima, quantum yields, and excited-state lifetimes. rsc.orguj.edu.plresearchgate.net These experimental studies are often complemented by computational methods, such as Density Functional Theory (DFT), to gain a deeper understanding of the electronic structure and transitions. rsc.orgmdpi.com
Supramolecular chemistry is another important research direction. The ability of these molecules to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, is explored to construct complex, self-assembled architectures. tu-clausthal.debeilstein-journals.org These studies often utilize techniques like X-ray crystallography to elucidate the intricate packing arrangements in the solid state.
| Research Area | Key Methodologies | Investigated Properties |
|---|---|---|
| Coordination Chemistry | Synthesis of metal complexes, X-ray crystallography, Electrochemical methods | Coordination modes, Stability of complexes, Redox behavior |
| Materials Science (OLEDs) | Thin-film fabrication, Photoluminescence spectroscopy, Electroluminescence measurements | Emission color, Quantum efficiency, Device performance |
| Chemosensing | UV-Vis and fluorescence titration experiments | Selectivity, Sensitivity, Binding constants |
| Supramolecular Chemistry | Single-crystal X-ray diffraction, NMR spectroscopy | Self-assembly, Intermolecular interactions, Crystal packing |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoxalino[2,3-f][1,10]phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQAWSJMUYMNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications
Synthetic Pathways to the Quinoxalino[2,3-f]nih.govrsc.orgphenanthroline Core
The construction of the fundamental quinoxalino[2,3-f] nih.govrsc.orgphenanthroline framework is primarily achieved through the formation of the quinoxaline (B1680401) ring onto a pre-existing 1,10-phenanthroline (B135089) scaffold.
Condensation Reactions Involving 1,10-Phenanthroline-5,6-dione (B1662461) Precursors
A prevalent and foundational method for synthesizing the quinoxalino[2,3-f] nih.govrsc.orgphenanthroline core involves the condensation of 1,10-phenanthroline-5,6-dione with a variety of aromatic 1,2-diamines. This reaction is a direct application of the well-established quinoxaline synthesis, where a 1,2-dicarbonyl compound reacts with a 1,2-diamine to form the pyrazine (B50134) ring of the quinoxaline system. researchgate.net The 1,10-phenanthroline-5,6-dione itself is typically prepared by the oxidation of 1,10-phenanthroline using a strong oxidizing agent mixture, such as nitric and sulfuric acids. nih.gov
The general reaction involves heating the 1,10-phenanthroline-5,6-dione and the chosen diamine in a suitable solvent, often ethanol (B145695) or acetic acid. The reaction conditions can be optimized by considering theoretical and experimental parameters to improve yields and purity. researchgate.net For instance, the reaction of fac-(1,10-phenanthroline-5,6-dione)Re(CO)3Cl with 4-nitro-1,2-diaminobenzene in refluxing ethanol for two hours yields the corresponding quinoxalino[2,3-f] nih.govrsc.orgphenanthroline derivative. nih.gov
Table 1: Examples of Condensation Reactions for Quinoxalino[2,3-f] nih.govrsc.orgphenanthroline Synthesis
| 1,2-Diamine Reactant | Reaction Conditions | Product | Yield | Reference |
| 4-Nitro-1,2-diaminobenzene | Refluxing ethanol, 2 hrs | fac-(dppz-12-NO2)Re(CO)3Cl | 80% | nih.gov |
| o-Phenylenediamine | Glacial acetic acid, reflux, 2 hrs | 2,3-Diphenylquinoxaline | 98% | syrris.jp |
| Ethylenediamine | Not specified | Pyrazino[2,3-f] nih.govrsc.org-phenanthroline | Not specified | researchgate.net |
One-Pot Synthetic Strategies for Derivatives
One-pot synthetic methods offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For quinoxaline derivatives in general, several one-pot strategies have been developed that can be conceptually applied to the synthesis of substituted quinoxalino[2,3-f] nih.govrsc.orgphenanthrolines. These methods often involve the in-situ generation of one of the key intermediates.
An example is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.govresearchgate.net In this approach, an iron complex catalyzes both the oxidation of the diol to a 1,2-dicarbonyl compound and the reduction of the nitroaniline to a 1,2-diamine. nih.govresearchgate.net These intermediates then undergo condensation to form the quinoxaline ring in a single pot, with water as the only byproduct. nih.govresearchgate.net This strategy avoids the need for external oxidants or reductants and often proceeds without the requirement of an additional base. nih.govresearchgate.net Various symmetrical and unsymmetrical vicinal diols can be used, leading to a range of quinoxaline derivatives with yields between 49% and 98%. nih.govresearchgate.net
Microwave-assisted synthesis is another efficient one-pot protocol. For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be significantly accelerated under microwave irradiation in solvents like methanol/acetic acid or dimethyl sulfoxide. mdpi.com
Table 2: One-Pot Synthetic Methods for Quinoxaline Derivatives
| Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |
| Transfer Hydrogenative Condensation | 2-Nitroanilines, Vicinal diols | Iron complex, Trimethylamine N-oxide | No external redox agents, water as sole byproduct | nih.govresearchgate.net |
| Microwave-Assisted Condensation | o-Phenylenediamines, 1,2-Dicarbonyl compounds | Microwave irradiation, Glacial acetic acid | Rapid reaction times | syrris.jpmdpi.com |
| Hexafluoroisopropanol (HFIP) Mediated Condensation | Benzil, o-Phenylenediamine | HFIP, Room temperature | High yields, recyclable solvent |
Multi-Step Approaches for Complex Architectures
The construction of more complex molecular architectures based on the quinoxalino[2,3-f] nih.govrsc.orgphenanthroline core often necessitates multi-step synthetic sequences. These approaches allow for the precise installation of various functionalities and the extension of the conjugated system.
A common strategy involves the initial synthesis of a functionalized quinoxaline, which then undergoes further reactions. For example, a 2,3-difuryl-quinoxaline-6-carboxylic acid can be synthesized and subsequently coupled with a variety of amines using coupling agents like PyBOP or TBTU to create a library of amide-modified quinoxaline derivatives. nih.gov Another approach involves the synthesis of a dichloroquinoxaline derivative, which can then be subjected to various substitution reactions to introduce different functional groups.
Flow chemistry presents a modern paradigm for multi-step synthesis, enabling the integration of several reaction and purification steps into a continuous sequence. syrris.jp This technique allows for precise control over reaction conditions and can significantly improve efficiency and reproducibility, making it a powerful tool for the assembly of complex molecules. nih.govsyrris.jp
Functionalization and Derivatization Strategies
The chemical behavior and physical properties of quinoxalino[2,3-f] nih.govrsc.orgphenanthroline can be finely tuned through the introduction of various functional groups onto the core structure.
Introduction of Peripheral Substituents for Modulating Chemical Behavior
The introduction of substituents on the periphery of the quinoxalino[2,3-f] nih.govrsc.orgphenanthroline scaffold is a key strategy for modulating its electronic properties, solubility, and interaction with other molecules. Direct C-H functionalization has emerged as a powerful tool for this purpose. For instance, a metal- and light-free Minisci-type reaction has been developed for the direct dicarbamoylation of phenanthrolines, allowing for the installation of primary, secondary, and tertiary amides. This method offers a more efficient route to dicarbamoylated phenanthrolines, which are important for various applications.
Furthermore, the introduction of perfluoroalkyl groups onto quinoxalin-2(1H)-one derivatives can be achieved through a three-component free radical cascade reaction under visible light. This allows for the synthesis of a series of quinoxalin-2(1H)-one derivatives containing these electron-withdrawing groups.
Synthesis of Water-Soluble Analogues
The development of water-soluble analogues of 1,10-phenanthroline and its derivatives is crucial for their application in biological and aqueous systems. One approach to enhance water solubility is the introduction of hydrophilic functional groups, such as carboxyl, phenol (B47542), or sulfonate groups.
Novel methods have been developed for the selective conversion of methyl groups on the 1,10-phenanthroline core into carboxylic acid groups. For example, the oxidation of neocuproine (B1678164) can yield 9-methyl-1,10-phenanthroline-2-carboxylic acid. Another strategy involves the Perkin condensation to synthesize vinyl or styryl analogues of 1,10-phenanthroline derivatives bearing phenol functions. The introduction of a π-conjugated vinyl bridge can also be employed to design water-soluble molecules based on the 1,10-phenanthroline core.
Table 3: Strategies for Synthesizing Water-Soluble Analogues
| Strategy | Functional Group Introduced | Example Reaction | Reference |
| Oxidation of Methyl Groups | Carboxylic acid | Oxidation of neocuproine | |
| Perkin Condensation | Phenol | Synthesis of styryl derivatives | |
| Introduction of Vinyl Bridge | Extended π-conjugation with hydrophilic groups | Reaction with aldehydes |
Exploration of Novel Ligand Scaffolds
The rigid, planar, and electron-deficient structure of quinoxalino[2,3-f] chemrxiv.orgrsc.orgphenanthroline, and its close analogue pyrazino[2,3-f] chemrxiv.orgrsc.orgphenanthroline, makes it an attractive platform for the development of novel polydentate ligands. The exploration of new ligand scaffolds based on this core structure primarily involves the strategic introduction of various functional groups, particularly at the 2 and 3-positions of the pyrazine ring. These modifications are designed to tune the electronic properties, steric hindrance, and coordination behavior of the resulting ligands, tailoring them for specific applications in coordination chemistry, materials science, and catalysis. evitachem.comsemanticscholar.org
A prevalent synthetic strategy for accessing these novel ligand scaffolds is the condensation reaction between 1,10-phenanthroline-5,6-dione or 1,10-phenanthroline-5,6-diamine with appropriately substituted 1,2-dicarbonyl or 1,2-diamine compounds, respectively. This modular approach allows for significant diversity in the substituents introduced onto the pyrazine moiety.
Detailed research has been conducted on introducing a variety of substituents to create new ligand architectures. For instance, a series of D-π-A-π-D type thermally activated delayed fluorescence (TADF) molecules have been synthesized where the pyrazino[2,3-f] chemrxiv.orgrsc.orgphenanthroline core acts as a robust electron acceptor. chemrxiv.orgrsc.orgchemrxiv.org In these examples, different electron-donating groups are attached to the 2 and 3-positions via a phenyl spacer. The general synthesis involves a palladium-catalyzed Buchwald-Hartwig amination to create donor-substituted diketo intermediates, which are then condensed with 5,6-diamino-1,10-phenanthroline. chemrxiv.org This methodology has proven effective for creating a library of ligands with tunable photophysical properties. chemrxiv.orgrsc.org
The following table summarizes the synthesis of several 2,3-disubstituted pyrazino[2,3-f] chemrxiv.orgrsc.orgphenanthroline derivatives, demonstrating the versatility of the condensation method for generating novel ligand scaffolds.
| Compound Name | R Group (at positions 2 and 3) | Starting Materials | Yield (%) | Reference |
| tCz-DPPN | 4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl | 5,6-diamino-1,10-phenanthroline, 2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)diketone | 57.76 | chemrxiv.org |
| Ac-DPPN | 4-(9,9-dimethylacridin-10(9H)-yl)phenyl | 5,6-diamino-1,10-phenanthroline, 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)diketone | 56.06 | chemrxiv.org |
| PXZ-DPPN | 4-(10H-phenoxazin-10-yl)phenyl | 5,6-diamino-1,10-phenanthroline, 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)diketone | 61.20 | chemrxiv.org |
| H4PP | Fused researchgate.nethelicene | 1,10-phenanthroline-5,6-dione, 1,2- researchgate.nethelicene-diamine | Not specified | uj.edu.pl |
| 2,3-Di(furan-2-yl)pyrazino[2,3-f] chemrxiv.orgrsc.orgphenanthroline | Furan-2-yl | 1,10-phenanthroline-5,6-dione, Furil | Not specified | nih.gov |
Further research has demonstrated the synthesis of pyrazino[2,3-f] chemrxiv.orgrsc.orgphenanthroline-based ligands with different functionalities. For example, a water-soluble derivative, (2,3-f)pyrazino(1,10)phenanthroline-2,3-dicarboxylic acid (H2PPDA), has been synthesized and used to create cytotoxic platinum and palladium complexes. researchgate.net The synthesis of aryl- and silyl-terminated 6,7-dialkynylpyrazino[2,3-f] chemrxiv.orgrsc.orgphenanthrolines has also been achieved through the condensation of 1,10-phenanthroline-5,6-diamine with functionalized dialkynyl-1,2-diones. researchgate.net These examples underscore the broad potential of the quinoxalino[2,3-f] chemrxiv.orgrsc.orgphenanthroline scaffold as a versatile building block for designing complex, multifunctional ligands.
The modification of the 1,10-phenanthroline core itself, prior to the quinoxaline annulation, presents another avenue for creating novel ligand scaffolds. For instance, the synthesis of phenanthroline-oxazine ligands via the cyclization of L-tyrosine amino acid esters with 1,10-phenanthroline-5,6-dione has been reported. maynoothuniversity.ie These resulting ligands can then be used to form various metal complexes. maynoothuniversity.ie This approach highlights the possibility of integrating other heterocyclic systems with the core phenanthroline structure to develop ligands with unique steric and electronic profiles.
Coordination Chemistry and Metal Complexation
Ligand Properties and Coordination Modes
Bidentate and Multidentate Binding Capabilities
Similar to its parent compound, 1,10-phenanthroline (B135089), quinoxalino[2,3-f] isca.mersc.orgphenanthroline primarily functions as a bidentate ligand. wikipedia.org It utilizes the two nitrogen atoms within the 1,10-phenanthroline subunit to chelate to a metal center, forming a stable five-membered ring. This bidentate coordination is the most common binding mode observed in its metal complexes. wikipedia.org
The extended quinoxaline (B1680401) portion of the molecule introduces additional nitrogen atoms. While the primary coordination typically involves the phenanthroline nitrogens, the quinoxaline nitrogens can potentially engage in further coordination, leading to multidentate or bridging behavior, especially in the formation of polynuclear complexes. This potential for expanded coordination is a key feature that distinguishes it from simpler phenanthroline ligands.
Influence of Molecular Geometry on Metal Chelation
The steric bulk and the specific arrangement of the fused ring system can influence the coordination geometry around the metal ion. For instance, the presence of bulky substituents on related phenanthroline ligands has been shown to favor trigonal or tetrahedral coordination geometries over octahedral ones. wikipedia.org While specific studies on substituted quinoxalino[2,3-f] isca.mersc.orgphenanthroline are limited, it is reasonable to infer that modifications to its structure would similarly impact the resulting complex's geometry.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with quinoxalino[2,3-f] isca.mersc.orgphenanthroline and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and crystallographic techniques to determine their structure and properties.
Complexes with Transition Metals
Quinoxalino[2,3-f] isca.mersc.orgphenanthroline and its closely related isomers form stable complexes with a wide range of transition metals. These include, but are not limited to, copper(I/II), iron(II), cobalt(II), nickel(II), zinc(II), ruthenium(II), iridium(III), and palladium(II). isca.mewikipedia.orgnih.gov The synthesis of these complexes is often achieved through straightforward reactions between the ligand and metal precursors.
For example, ruthenium(II) complexes, which are of significant interest for their photophysical and photochemical properties, can be synthesized by reacting a suitable ruthenium precursor with the quinoxaline-fused phenanthroline ligand. nih.govnih.gov Similarly, copper(I) complexes, known for their potential applications in catalysis and materials science, have been prepared with various phenanthroline-based ligands. rsc.orgresearchgate.neteco-vector.com The synthesis of iron(II) and cobalt(II) complexes with phenanthroline derivatives often results in characteristically colored solutions, indicating complex formation. chemrj.orgmdpi.com
Interactive Data Table: Examples of Transition Metal Complexes with Phenanthroline-type Ligands
| Metal Ion | Ligand Type | Complex Type | Coordination Geometry | Reference(s) |
| Cu(I) | 2,9-diaryl-1,10-phenanthroline | Homoleptic | Distorted Tetrahedral | rsc.org |
| Cu(II) | 1,10-phenanthroline | Heteroleptic | Distorted Octahedral | nih.gov |
| Fe(II) | 1,10-phenanthroline | Homoleptic | Octahedral | wikipedia.org |
| Co(II) | 1,10-phenanthroline | Heteroleptic | Distorted Octahedral | nih.gov |
| Ni(II) | 1,10-phenanthroline | Homoleptic | Octahedral | wikipedia.org |
| Zn(II) | 1,10-phenanthroline | Heteroleptic | - | researchgate.net |
| Ru(II) | Pyrazino[2,3-f] isca.mersc.orgphenanthroline | Heteroleptic | Octahedral | nih.gov |
| Ir(III) | 1,10-phenanthroline | Heteroleptic | Octahedral | nih.gov |
| Pd(II) | Quinoxaline derivative | Heteroleptic | Square Planar | isca.me |
Homoleptic and Heteroleptic Complex Formation
Quinoxalino[2,3-f] isca.mersc.orgphenanthroline can form both homoleptic and heteroleptic complexes. Homoleptic complexes are those in which all the ligands surrounding the metal center are identical, for example, [M(quinoxalino[2,3-f][1,10]phenanthroline)n]. Heteroleptic complexes, on the other hand, contain a mixture of different ligands, such as [M(this compound)(L)m], where L represents another type of ligand.
The formation of either homoleptic or heteroleptic species can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, reacting a metal ion with an excess of the quinoxalino[2,3-f] isca.mersc.orgphenanthroline ligand would favor the formation of a homoleptic complex. Conversely, the introduction of other ligands into the reaction mixture can lead to the synthesis of heteroleptic complexes. The synthesis of both types of complexes has been reported for various phenanthroline derivatives. rsc.orgresearchgate.neteco-vector.comacs.orgmdpi.com
Crystallographic Analysis of Coordination Geometries
In a typical octahedral complex with a bidentate phenanthroline-type ligand, such as [Co(phen)2(3-meo-cin)(H2O)]+, the Co-N bond distances are in the range of 2.1356(16) to 2.1488(17) Å. nih.gov The coordination geometry is often distorted from a perfect octahedron due to the steric constraints of the chelating ligands. While specific crystallographic data for complexes of quinoxalino[2,3-f] isca.mersc.orgphenanthroline are not widely available in the public domain, the structural parameters are expected to be similar to those of other phenanthroline complexes, with potential variations arising from the extended π-system and steric effects of the quinoxaline moiety.
Interactive Data Table: Crystallographic Data for a Representative Co(II)-Phenanthroline Complex
| Parameter | Value | Reference |
| Compound | [Co(3-meo-cin)(phen)2(H2O)]NO3 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | nih.gov |
| Co-N1 (Å) | 2.1488 (17) | nih.gov |
| Co-N2 (Å) | 2.1356 (16) | nih.gov |
| Co-N3 (Å) | 2.1392 (16) | nih.gov |
| Co-N4 (Å) | 2.1418 (16) | nih.gov |
| Co-O1 (Å) | 2.0525 (13) | nih.gov |
| Co-O1W (Å) | 2.1011 (17) | nih.gov |
| N2-Co-N1 (°) | 77.26 (6) | nih.gov |
| N4-Co-N3 (°) | 77.10 (6) | nih.gov |
| O1-Co-O1W (°) | 89.28 (6) | nih.gov |
Metal-Ligand Interactions and Electronic Structure in Coordination Compounds
The coordination chemistry of quinoxalino[2,3-f] rsc.orgwikipedia.orgphenanthroline is rich and varied, owing to the presence of multiple nitrogen donor atoms within its extended aromatic system. This section delves into the intricate metal-ligand interactions and the resulting electronic structures of its coordination compounds, drawing upon detailed research findings.
The quinoxalino[2,3-f] rsc.orgwikipedia.orgphenanthroline ligand typically acts as a bidentate chelating agent, coordinating to metal centers through the two nitrogen atoms of the 1,10-phenanthroline moiety. This mode of coordination is analogous to that of the parent 1,10-phenanthroline ("phen") ligand, which readily forms stable complexes with a wide range of transition metals. rsc.org The extended quinoxaline portion of the ligand, however, significantly influences the electronic properties of the resulting complexes.
The rigid, planar framework of quinoxalino[2,3-f] rsc.orgwikipedia.orgphenanthroline and its derivatives facilitates strong π-acceptor capabilities. This characteristic is crucial in stabilizing low valent metal complexes. ias.ac.in The extensive π-system allows for significant delocalization of electron density, which in turn affects the metal-ligand bond strength and the electronic transitions within the complex.
In complexes with metal ions such as ruthenium(II) and iridium(III), the metal-ligand interactions are characterized by a combination of σ-donation from the nitrogen lone pairs to the metal d-orbitals and π-backbonding from the filled metal d-orbitals to the π* orbitals of the ligand. This synergistic bonding mechanism leads to the formation of robust and stable complexes. The electronic structure of these complexes is dominated by metal-to-ligand charge transfer (MLCT) transitions, which are responsible for their often intense absorption and emission properties. ias.ac.inresearchgate.net
For instance, in ruthenium(II) complexes with ligands analogous to quinoxalino[2,3-f] rsc.orgwikipedia.orgphenanthroline, such as those containing dppz (dipyrido[3,2-a:2',3'-c]phenazine), the absorption spectra exhibit characteristic MLCT bands in the visible region (400–500 nm). ias.ac.in These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands is sensitive to the nature of the metal, the ancillary ligands, and the solvent environment.
The electronic properties can be systematically tuned by modifying the ligand structure. For example, the introduction of electron-donating or electron-withdrawing substituents on the quinoxalino[2,3-f] rsc.orgwikipedia.orgphenanthroline framework can alter the energy levels of the ligand's frontier orbitals (HOMO and LUMO), thereby shifting the absorption and emission maxima of the corresponding metal complexes. A study on related iridium(III) complexes with pyrazino[2,3-f] rsc.orgwikipedia.org-phenanthroline demonstrated that modification of the cyclometalating ligands allows for tuning of the HOMO-LUMO energy gaps and emission energies. researchgate.net
The redox behavior of these complexes is also a direct consequence of their electronic structure. Cyclic voltammetry studies on related iron(II) complexes of 1,10-phenanthroline have shown that substituents on the phenanthroline ring influence the redox potentials. chempap.org Similarly, for quinoxalino[2,3-f] rsc.orgwikipedia.orgphenanthroline complexes, the extended conjugation is expected to facilitate electron transfer processes, making them interesting candidates for applications in electrocatalysis and sensing.
The following tables summarize key electronic and photophysical data for representative metal complexes containing ligands structurally related to quinoxalino[2,3-f] rsc.orgwikipedia.orgphenanthroline, illustrating the influence of the metal center and ligand structure on their properties.
Table 1: Photophysical Properties of Iridium(III) Complexes with Pyrazino[2,3-f] rsc.orgwikipedia.org-phenanthroline (ppl) Based Ligands
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Emission Max (nm) |
| [Ir(ppy)₂(ppl)]⁺ | -5.78 | -2.24 | 3.54 | 438 |
| [Ir(ppy-F)₂(ppl)]⁺ | -5.98 | -2.35 | 3.63 | 442 |
| [Ir(ppy-CF₃)₂(ppl)]⁺ | -6.21 | -2.61 | 3.60 | 455 |
| [Ir(pyz)₂(ppl)]⁺ | -6.01 | -2.47 | 3.54 | 497 |
| [Ir(pypy)₂(ppl)]⁺ | -6.33 | -3.57 | 2.76 | 597 |
| Data sourced from a computational study on Iridium(III)-pyrazino[2,3-f] rsc.orgwikipedia.org-phenanthroline based complexes. researchgate.net |
Table 2: Electrochemical and Spectroscopic Data for Ruthenium(II) Complexes with Extended Phenanthroline Ligands
| Complex | Absorption Max (nm) | Emission Max (nm) | Redox Potential (V vs Ag/AgCl) |
| [Ru(phen)₂(dppz)]²⁺ | 440 | 610 | 1.29 |
| [Ru(bpy)₂(dppz)]²⁺ | 448 | 628 | 1.31 |
| [Co(phen)₂(dppz)]³⁺ | 380 | - | 0.37 (Co³⁺/Co²⁺) |
| Data for dppz complexes, which are structurally analogous to quinoxalino[2,3-f] rsc.orgwikipedia.orgphenanthroline complexes. ias.ac.in |
Electrochemical Behavior and Redox Processes
Cyclic Voltammetry Investigations of Quinoxalino[2,3-f]nih.govnih.govphenanthroline and its Derivatives
Cyclic voltammetry (CV) is a key technique for probing the redox behavior of these compounds. While detailed CV data for the unsubstituted parent compound, quinoxalino[2,3-f] nih.govnih.govphenanthroline, is not extensively documented in readily available literature, studies on closely related derivatives and analogous structures provide significant insights.
For instance, the electrochemical reduction of quinoxalin-2-one derivatives has been shown to primarily occur on the pyrazine (B50134) ring in a pH-dependent, two-electron process. nih.gov This process involves the initial protonation of a nitrogen atom, followed by electron acceptance to form a semiquinone radical intermediate. nih.gov In acidic conditions, this radical is relatively stable, leading to a separated current signal in the voltammogram. nih.gov
In a related context, studies on 1,10-phenanthroline (B135089) (phen) itself show that its electro-oxidation potential is quite high. However, when adsorbed on a multi-walled carbon nanotube modified electrode, it can be unexpectedly oxidized to the redox-active 1,10-phenanthroline-5,6-dione (B1662461). researchgate.net The interaction of 1,10-phenanthroline with reagents like potassium tert-butoxide can also lead to the formation of the 1,10-phenanthroline radical anion, a key intermediate in certain electron transfer reactions.
Investigations into 2,3-bis{5-[4-(9H-carbazol-9-yl)phenyl]thiophen-2-yl}pyrazino[2,3-f] nih.govnih.govphenanthroline, an analogue of the target compound, have been conducted to understand its potential as a chemosensor. researchgate.net Furthermore, the electrochemical properties of iron(II) complexes with imidazolidine-fused 1,10-phenanthroline have been studied, revealing information about the redox processes of the coordinated ligand system.
The following table summarizes representative electrochemical data for related quinoxaline (B1680401) and phenanthroline derivatives.
| Compound/Derivative | Experimental Conditions | Observed Processes and Potentials | Reference |
| Quinoxalin-2-one | Mercury dropping electrode | pH-dependent two-electron reduction | nih.gov |
| 7-amino-3-methylquinoxalin-2-one | Mercury dropping electrode | Accelerated semiquinone reduction | nih.gov |
| 1,10-phenanthroline | MWCNT modified GCE, pH 7 | Oxidation to 1,10-phenanthroline-5,6-dione | researchgate.net |
Redox Potentials and Their Correlation with Electronic Structure
The redox potentials of quinoxalino[2,3-f] nih.govnih.govphenanthroline derivatives are intrinsically linked to their electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of the oxidation and reduction potentials, respectively.
Theoretical studies on related heterocyclic systems, such as pyrazino[2,3-g]quinoxaline (B3350192) derivatives, have shown that the introduction of different substituents can systematically alter their electronic properties. researchgate.net These changes in electronic structure directly influence the redox potentials.
In the case of 1,10-phenanthroline substituted with phenothiazine (B1677639) and carbazole (B46965) redox-active units, a combined electrochemical, spectroelectrochemical, and DFT computational approach demonstrated that the phenothiazine substituents act as two nearly electronically isolated redox centers. nih.gov This indicates that the electronic communication between the substituent and the phenanthroline core can be limited. nih.gov The first oxidation step in these molecules is associated with the formation of a phenothiazine radical cation. nih.gov
The electronic structure of metal complexes containing phenanthroline-based ligands is also of great importance. For a Cu(II) complex with 1,10-phenanthroline and L-glutamine, DFT calculations have been used to understand the frontier molecular orbitals and chemical reactivity indices, providing insight into the electronic contributions to its stability and reactivity.
Electron Transfer Mechanisms and Charge Transport Characteristics
The extended π-system of quinoxalino[2,3-f] nih.govnih.govphenanthroline and its derivatives makes them interesting candidates for applications in molecular electronics, where electron transfer and charge transport are fundamental processes. The mechanism of electron transfer can be influenced by the molecular structure and the surrounding environment.
In iron(II) complexes of dehydro-1,10-phenanthroline radicals, it has been shown that an unpaired electron can reside on a phenanthroline moiety, indicating the ligand's active role in redox processes. The formation of a 1,10-phenanthroline radical anion has been identified as a key step for the activation of aryl bromides via an outer-sphere electron transfer.
The rate of electron transfer in such systems can be influenced by the reorganization energy and the electronic coupling between the initial and final states. Theoretical investigations into phenanthroline-based organic semiconductors have provided a framework for understanding charge-transfer integrals and their impact on charge-transport parameters.
Impact of Structural Modifications on Electrochemical Profiles
Structural modifications to the quinoxalino[2,3-f] nih.govnih.govphenanthroline core have a profound effect on the electrochemical properties of the resulting derivatives. The introduction of substituents can alter the electron density distribution, steric hindrance, and planarity of the molecule, thereby tuning its redox potentials and electrochemical behavior.
For example, in a series of novel 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives, the nature of the substituted aminomethyl group was found to influence their biological activity, which is often related to their redox properties. The synthesis of 2,3-bis(thienyl)quinoxaline fluorophores with various substitutions demonstrated that strong donor-acceptor interactions and an extension of the conjugation length lead to a bathochromic shift in absorption and emission maxima, which is indicative of a lowered HOMO-LUMO gap and altered redox potentials. researchgate.net
The electrochemical behavior of quinoxalin-2-one derivatives is also sensitive to substitution. nih.gov A positive mesomeric effect from a non-protonated amino group at the 7-position was found to accelerate the reduction of the semiquinone intermediate, resulting in a single current wave in the voltammogram. nih.gov In contrast, the parent compound and other derivatives show a two-step reduction process under similar conditions. nih.gov
The following table provides a comparative overview of the effects of different substituents on the electrochemical properties of related heterocyclic systems.
| Compound/Derivative Class | Substituent Effect | Impact on Electrochemical Profile | Reference |
| 2,3-bis(thienyl)quinoxalines | Cyano or difluoro substitution | Bathochromic shift in absorption/emission, indicating altered redox potentials | researchgate.net |
| Quinoxalin-2-ones | 7-amino group | Accelerates semiquinone reduction, leading to a single reduction wave | nih.gov |
| 1,10-phenanthrolines | Phenothiazine/carbazole units | Acts as isolated redox centers, with initial oxidation on the substituent | nih.gov |
| 2,9-disubstituted-4,7-phenyl-1,10-phenanthrolines | Varied aminomethyl groups | Influences biological activity, likely through modified redox properties |
Photophysical Properties and Excited State Dynamics
Electronic Absorption and Emission Phenomena
The electronic spectra of quinoxalino[2,3-f] researchgate.netnih.govphenanthroline complexes are characterized by a series of distinct absorption and emission bands, the origins of which are critical to understanding their behavior.
The absorption spectra of metal complexes containing the quinoxalino[2,3-f] researchgate.netnih.govphenanthroline (dpq) ligand typically display intense bands in the ultraviolet (UV) region and lower-energy bands in the visible region. The high-energy bands are generally assigned to spin-allowed π-π* intraligand (IL) transitions localized on the dpq (B32596) ligand itself or on other polypyridyl ligands within the complex.
The lower-energy absorptions are of significant interest and are typically assigned to metal-to-ligand charge transfer (MLCT) transitions. researchgate.netscielo.br These transitions involve the promotion of an electron from a metal-centered d-orbital to a π* anti-bonding orbital of the dpq ligand. In rhenium(I) carbonyl complexes such as fac-[Re(CO)₃(dpq)(py)]⁺, the lowest-lying excited state responsible for emission is identified as a triplet MLCT (³MLCT) state. researchgate.netscielo.br Similarly, for ruthenium(II) complexes, the initial photoexcitation populates a ¹MLCT state, which rapidly undergoes intersystem crossing to a ³MLCT state. acs.orgresearchgate.net The presence of the electron-accepting pyrazine (B50134) unit within the dpq ligand can lead to multiple, close-lying MLCT states, which complicates the excited-state dynamics. researchgate.net
The photophysical properties of dpq complexes are highly sensitive to their surrounding environment, including the solvent and temperature. For instance, the emission from the fac-[Re(CO)₃(dpq)(py)]⁺ complex is noted to be more sensitive to the solvent environment compared to its analogous 1,10-phenanthroline (B135089) counterpart. researchgate.netscielo.br
Temperature has a profound effect on the emission spectra. In a study of fac-[Re(CO)₃(dpq)(py)]⁺ in a propionitrile/butyronitrile mixture, decreasing the temperature from 300 K to 80 K resulted in a gradual increase in emission intensity, a reduction in the bandwidth, and a red-shift of the emission maximum. researchgate.netscielo.br This behavior is often linked to the reduced vibrational energy and a more rigid matrix at low temperatures, which decreases the efficiency of non-radiative decay pathways. A two-level excited state model has been proposed to rationalize these changes, where a non-emissive upper state can be thermally populated from the emissive state, providing a temperature-dependent deactivation pathway. researchgate.netscielo.br
Luminescence Quantum Yields and Excited State Lifetimes
The efficiency and duration of luminescence are key parameters in evaluating the utility of these compounds. Complexes of quinoxalino[2,3-f] researchgate.netnih.govphenanthroline generally exhibit lower luminescence quantum yields and shorter lifetimes compared to their simpler 1,10-phenanthroline analogues. researchgate.net
This trend is clearly demonstrated in rhenium(I) complexes. The replacement of a 1,10-phenanthroline ligand with a dpq ligand leads to a significant reduction in both the emission lifetime and quantum yield. researchgate.net This has been attributed to the introduction of low-lying, non-radiative excited states associated with the pyrazine portion of the dpq ligand. researchgate.net
| Compound (NN Ligand) | Emission Maxima (λem, nm) | Luminescence Quantum Yield (Φ) | Excited State Lifetime (τ, µs) |
|---|---|---|---|
| 1,10-phenanthroline | 598 | 0.020 | 1.60 |
| quinoxalino[2,3-f] researchgate.netnih.govphenanthroline (dpq) | 610 | 0.012 | 0.45 |
Photodeactivation Pathways and Non-Radiative Relaxation Mechanisms
The primary reason for the reduced luminescence efficiency in dpq complexes is the availability of efficient non-radiative deactivation pathways. A key mechanism involves the presence of a "dark" or non-emissive MLCT state, localized on the pyrazine ring of the dpq ligand, which lies energetically close to the "bright," emissive ³MLCT state (typically localized on the phenanthroline portion). researchgate.net
pH-Responsive Photophysical Properties
The structure of quinoxalino[2,3-f] researchgate.netnih.govphenanthroline contains uncoordinated nitrogen atoms in the quinoxaline (B1680401) moiety, which can be protonated in acidic conditions. This protonation can dramatically alter the photophysical properties of its metal complexes, leading to pH-responsive behavior.
Studies on analogous ruthenium(II) complexes with dipyridophenazine (dppz) ligands, which also possess uncoordinated pyrazine nitrogens, show that their photophysical properties are highly sensitive to pH. researchgate.net Protonation of these nitrogen atoms at low pH can introduce new deactivation pathways, leading to a significant decrease in excited-state lifetimes and the quenching of emission. researchgate.netacs.org This "light-switch" effect is often attributed to proton-induced changes in the energy of the ligand-centered π* orbitals. While specific studies on the pH response of quinoxalino[2,3-f] researchgate.netnih.govphenanthroline complexes are less common, the known behavior of other quinoxaline derivatives as pH-dependent fluorescent probes suggests a similar mechanism. rsc.orgresearchgate.net The protonation of the quinoxaline nitrogen atoms is expected to lower the energy of the ligand's π* orbitals, affecting the MLCT state energies and promoting non-radiative decay.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies of Molecular and Electronic Structure
Density Functional Theory (DFT) has become an indispensable tool for modeling the properties of dppz and its derivatives. It offers a balance between computational cost and accuracy, making it suitable for such a large polycyclic system.
DFT calculations are routinely used to determine the optimized ground-state geometry of the dppz ligand and its metallic complexes. Methods like the hybrid B3LYP functional combined with basis sets such as 6-31G(d) have been successfully employed to predict the molecular properties of dppz. journalirjpac.com The core structure of dppz is a rigid and highly planar aromatic system, a feature that is critical for its function as an intercalating agent and a building block for supramolecular assemblies.
Theoretical geometry optimizations of dppz-containing metal complexes show excellent agreement with experimental data from single-crystal X-ray diffraction. For instance, DFT calculations on rhenium(I) and copper(I) complexes of dppz derivatives predicted bond lengths and angles with only minor deviations from crystallographic results, typically within 0.02 Å and 2°, respectively. nih.govacs.org This high level of accuracy validates the use of DFT for constructing reliable models of dppz-based systems, even when experimental crystal structures are unavailable. The planarity of the ligand is largely maintained upon coordination, a crucial factor for its characteristic π-π stacking interactions. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of a molecule. In dppz, these orbitals are key to its role as an exceptional electron acceptor ligand.
Computational studies consistently show that the LUMO of the dppz ligand is primarily localized on the electron-deficient phenazine (B1670421) portion of the molecule. researchgate.net This localization makes the phenazine moiety the principal site for reductive processes. Conversely, the HOMO is typically distributed over the phenanthroline part of the structure. This spatial separation of the HOMO and LUMO is a defining characteristic of dppz.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter that influences the molecule's electronic transitions and stability. For dppz derivatives used in applications like thermally activated delayed fluorescence (TADF), DFT calculations have been used to engineer this gap. For example, attaching donor groups to the dppz acceptor core can significantly lower the gap, red-shifting the molecule's emission. researchgate.net
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| oDMAC–DPPZ | DFT | - | - | 2.34 | researchgate.net |
| pDMAC–DPPZ | DFT | - | - | 2.29 | researchgate.net |
| Dipyrido[3,2-a:2',3'-c]phenazine (dppz) | B3LYP/6-31G(d) | Band gap calculated | - | journalirjpac.com |
Data for dppz derivatives illustrate the tunability of the frontier orbital energies.
Molecular Electrostatic Potential (MEP) maps and charge density analyses provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For dppz and related phenanthroline derivatives, these calculations highlight the electron-rich and electron-poor regions of the molecule.
The MEP of dppz reveals that the most negative potential is concentrated around the nitrogen atoms of the phenanthroline and pyrazine (B50134) rings, making them the primary sites for coordination with metal cations. rsc.org In contrast, the extensive aromatic surfaces of the fused rings are relatively electron-neutral, while the region corresponding to the LUMO on the phenazine moiety is the most electrophilic and susceptible to nucleophilic attack or reduction. This calculated charge distribution aligns perfectly with the observed reactivity of dppz in forming metal complexes and its behavior in redox reactions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
While DFT is a ground-state theory, Time-Dependent DFT (TD-DFT) is a powerful extension used to investigate the electronic excited states of molecules. TD-DFT calculations are essential for understanding the photophysical properties of dppz, such as its absorption and emission spectra, and for designing new functional materials. chemrxiv.org
For dppz-based metal complexes, which are famous for their "molecular light switch" effect for DNA, TD-DFT helps to elucidate the nature of the electronic transitions. Calculations have shown that the visible absorption bands in these complexes often correspond to metal-to-ligand charge transfer (MLCT) transitions. nih.gov TD-DFT can distinguish between different excited states, for instance, by showing that transitions at different wavelengths can terminate on different molecular orbitals of the dppz ligand. Specifically, excitations into the phenanthroline-localized orbitals occur at higher energy (blue excitation) compared to excitations into the phenazine-localized orbitals (redder excitation). nih.govfigshare.com
In the field of organic light-emitting diodes (OLEDs), TD-DFT is used to predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The small energy gap between these states (ΔEST) is a prerequisite for TADF. For dppz-based emitters, TD-DFT calculations have accurately predicted very small ΔEST values (e.g., 0.0826 eV and 0.0094 eV for certain derivatives), confirming their potential as high-efficiency TADF materials. researchgate.net
Computational Insights into Spectroscopic and Electrochemical Data
Theoretical calculations provide a powerful complement to experimental spectroscopic and electrochemical measurements, aiding in the assignment of signals and the interpretation of results.
DFT calculations have been shown to reproduce the vibrational spectra (IR and Raman) of dppz complexes with high fidelity. For example, predicted vibrational frequencies for Re(I) and Cu(I) dppz complexes in the 1000–1700 cm⁻¹ range were found to be within an average of 6 cm⁻¹ of the experimental values. acs.org Such accuracy allows for confident assignment of complex experimental spectra and helps to understand how the vibrational modes change upon ligand modification or metal coordination. figshare.com Furthermore, DFT methods have been used to calculate the NMR and UV-Vis absorption spectra of dppz, providing a complete theoretical spectroscopic profile. journalirjpac.com
The redox behavior of dppz is one of its most studied features. Computational models have been instrumental in understanding the results from techniques like cyclic voltammetry. Theoretical studies confirm that the first reduction of dppz is ligand-based and occurs at the phenazine moiety, consistent with the LUMO's localization. researchgate.net Calculations also suggest that this reduction can induce structural changes that are distributed across the entire ligand, a more complex behavior than simple charge localization would imply. nih.gov
Molecular Modeling of Non-Covalent Intermolecular Interactions
The extended, planar aromatic system of dppz is ideally suited for engaging in non-covalent interactions, particularly π-π stacking. These interactions are fundamental to the assembly of supramolecular structures and are a key component of dppz's celebrated ability to intercalate into the base pairs of DNA. nih.gov
Computational modeling is used to investigate the geometry and strength of these interactions. Studies on crystalline derivatives of the closely related pyrazino[2,3-f] nih.govjournalirjpac.comphenanthroline have identified significant π-π stacking, with calculated interplanar distances of approximately 3.59 Å. nih.gov In complexes containing 1,10-phenanthroline (B135089), a core component of dppz, modeling has revealed a variety of interactions including π-π stacking, C-H···π, and hydrogen bonds that dictate the final three-dimensional crystal packing. researchgate.netmdpi.com These weak interactions collectively play a strong role in stabilizing complex molecular architectures. The ability of dppz to act as a DNA intercalator is modeled by docking simulations, which show how the planar ligand fits between the DNA base pairs, an interaction driven by favorable stacking forces.
Supramolecular Chemistry and Self Assembly
Non-Covalent Interactions in Quinoxalino[2,3-f]guidechem.comrsc.orgphenanthroline Systems
The supramolecular behavior of quinoxalino[2,3-f] guidechem.comrsc.orgphenanthroline is governed by a combination of non-covalent forces. The extended π-surface and the presence of multiple nitrogen heteroatoms are key structural features that define these interactions.
The extensive, flat, and electron-poor polyaromatic surface of quinoxalino[2,3-f] guidechem.comrsc.orgphenanthroline is highly conducive to π-π stacking interactions. These forces are fundamental to the organization of aromatic molecules in the solid state and in solution. In systems based on the parent 1,10-phenanthroline (B135089) ligand, π-π stacking is a well-documented phenomenon that reinforces crystal packing and stabilizes molecular complexes. researchgate.netiaea.org For instance, the stabilization of certain crystal structures is achieved through π-π interactions between the aromatic fragments of 1,10-phenanthroline. mdpi.com
The fusion of the quinoxaline (B1680401) unit onto the phenanthroline core significantly enlarges the available surface area for these interactions, leading to stronger and more influential stacking. High-level ab initio calculations on large polyaromatic hydrocarbon sheets have shown that binding energies from stacking can be substantial, dictating the geometry and stability of the resulting assemblies. rsc.org The geometry of these interactions in quinoxalino[2,3-f] guidechem.comrsc.orgphenanthroline systems can vary, including sandwich (face-to-face) and slipped-stack (offset) arrangements, both of which contribute to the formation of columnar or layered supramolecular structures.
The nitrogen atoms within the quinoxalino[2,3-f] guidechem.comrsc.orgphenanthroline structure act as hydrogen bond acceptors, enabling the formation of intricate hydrogen-bonding networks. In the presence of suitable hydrogen-bond donor molecules, such as water, alcohols, or other protic species, these interactions play a critical role in directing the self-assembly process. nih.gov Molecular docking analyses of related phenanthroline compounds with biological molecules have revealed that hydrogen bonds are a key mode of interaction. researchgate.net
Furthermore, the electron-deficient nature of the fused aromatic system makes quinoxalino[2,3-f] guidechem.comrsc.orgphenanthroline a potent electron acceptor. This characteristic is central to the formation of donor-acceptor complexes. Research on a closely related and even larger analogue, quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine, demonstrated its function as a strong acceptor unit when copolymerized with various electron-donor units. mdpi.comnih.gov This resulted in donor-acceptor type conjugated polymers with tunable electronic and optical properties. mdpi.comnih.gov Similarly, quinoxalino[2,3-f] guidechem.comrsc.orgphenanthroline can engage in charge-transfer interactions with electron-rich molecules, leading to the formation of materials with interesting photophysical and electronic properties. This donor-acceptor approach has been successfully used to design functional polymers with phenanthroline units for applications in electrocatalysis. rsc.org
| Interaction Type | Mechanism | Key Structural Feature |
| π-π Stacking | Overlap of π-orbitals between adjacent planar aromatic rings, driven by electrostatic and van der Waals forces. | Large, planar, electron-deficient polycyclic aromatic system. |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Nitrogen atoms in the quinoxaline and phenanthroline moieties acting as hydrogen bond acceptors. |
| Donor-Acceptor | Interaction between an electron-rich (donor) molecule and an electron-poor (acceptor) molecule, often involving charge transfer. | The electron-deficient nature of the entire fused π-system makes it a strong electron acceptor. |
Formation of Supramolecular Architectures and Networks
The interplay of π-π stacking, hydrogen bonding, and donor-acceptor interactions enables quinoxalino[2,3-f] guidechem.comrsc.orgphenanthroline to self-assemble into complex and ordered supramolecular architectures. The rigidity and defined geometry of the molecule make it an ideal tecton (building block) for constructing higher-order structures.
Through these directed interactions, molecules of quinoxalino[2,3-f] guidechem.comrsc.orgphenanthroline can organize into one-dimensional stacks, two-dimensional sheets, or three-dimensional networks. For example, the combination of π-π stacking and hydrogen bonding in related 1,10-phenanthroline systems has been shown to lead to the formation of polymeric structures and distinct supramolecular assemblies. mdpi.comrsc.org The self-assembly of phenanthroline with other organic molecules has been utilized to create novel molecular complexes with specific structural arrangements and properties. nih.govnih.gov The introduction of metal ions that can coordinate to the nitrogen atoms of the phenanthroline moiety adds another layer of control, allowing for the construction of highly stable and functional coordination polymers and metallosupramolecular architectures.
Host-Guest Chemistry and Molecular Enclathration Phenomena
The well-defined structure of quinoxalino[2,3-f] guidechem.comrsc.orgphenanthroline and the cavities formed within its supramolecular assemblies create opportunities for host-guest chemistry. The electron-deficient central cavity of the molecule itself, or larger pores within a self-assembled network, can act as a host for complementary guest molecules.
This concept has been demonstrated in related quinoxaline-based systems, where quinoxalinium salts have been used as chemosensors that form host-guest type complexes with specific anions. researchgate.net The formation of these complexes is driven by non-covalent interactions between the host and the guest, leading to a detectable change in the host's properties. researchgate.net The process where a guest molecule is trapped within the cavities of a host's crystal lattice is known as molecular enclathration. The pores within a network of quinoxalino[2,3-f] guidechem.comrsc.orgphenanthroline could selectively bind guest molecules based on size, shape, and chemical complementarity, leading to applications in molecular sensing, separation, or storage. This strategy of using host-guest chemistry to modify the properties of a framework is a key method for tailoring electronic characteristics. rsc.org
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Methodologies for Enhanced Functionality
The future of quinoxalino[2,3-f] nih.govnih.govphenanthroline chemistry is intrinsically linked to the development of innovative and efficient synthetic routes that allow for precise control over its functionalization. While classical condensation reactions have been the cornerstone of quinoxaline (B1680401) synthesis, researchers are now exploring more sophisticated methods to introduce a variety of substituents onto the core structure. nih.govmtieat.org These efforts are aimed at tuning the electronic, optical, and coordination properties of the molecule for specific applications.
One promising avenue is the use of transition metal-catalyzed cross-coupling reactions. mtieat.org Techniques such as the Kumada–Tamao–Corriu cross-coupling have been successfully employed for the functionalization of related phenanthroline systems, suggesting their potential applicability to the quinoxalino[2,3-f] nih.govnih.govphenanthroline scaffold. researchgate.net The development of photocatalyst-free, visible-light-driven reactions also presents a greener and more atom-economical approach to creating functionalized derivatives. rsc.org
Furthermore, the strategic derivatization at various positions on the 1,10-phenanthroline (B135089) unit is a key area of focus. rsc.orgnih.gov The ability to selectively introduce different functional groups at specific sites allows for the creation of polyfunctional arrays with tailored properties. nih.gov This includes the introduction of hydrophilic groups like carboxyl or phenol (B47542) moieties to enhance solubility in aqueous media, a crucial factor for biological and sensing applications. mdpi.com The synthesis of vinyl analogs through methods like Perkin condensation is also being explored to introduce new functionalities. mdpi.com
Future synthetic strategies will likely focus on:
Stepwise and regioselective functionalization: Gaining precise control over the position of substituents to fine-tune molecular properties.
Green and sustainable methods: Employing environmentally benign catalysts and reaction conditions. mtieat.orgmdpi.com
Post-synthetic modification: Developing methods to modify the core structure after its initial synthesis to create a library of diverse compounds.
Design and Development of Advanced Multifunctional Materials
The rigid, planar, and electron-deficient nature of the quinoxalino[2,3-f] nih.govnih.govphenanthroline core makes it an exceptional building block for a new generation of advanced multifunctional materials. rsc.org Its derivatives have already shown significant promise in various fields, and future research is expected to build upon these foundations.
In the realm of organic electronics , these compounds are being investigated for their potential in:
Organic Light-Emitting Diodes (OLEDs): The pyrazino[2,3-f] nih.govnih.govphenanthroline core, a close structural analog, has been used to create color-tunable thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. rsc.orgchemrxiv.org By attaching different donor molecules, researchers can control the emission color from sky-blue to orange-red. chemrxiv.org
Organic Field-Effect Transistors (OFETs): Quinoxaline-based donor-acceptor conjugated polymers have demonstrated p-type semiconductor properties with high hole mobility, indicating their potential in constructing novel organic semiconductors. nih.gov
Dye-Sensitized Solar Cells (DSSCs): The pyrazino-[2,3-f] nih.govnih.govphenanthroline moiety has been successfully used as an electron-withdrawing anchoring group in organic dyes for DSSCs, achieving promising power conversion efficiencies. rsc.org
Another significant area of application is in the development of chemosensors . The 1,10-phenanthroline unit is a well-established ligand for detecting cations and anions. rsc.org Derivatization of the quinoxalino[2,3-f] nih.govnih.govphenanthroline structure can lead to highly selective and sensitive sensors for various analytes.
Future research in this area will likely focus on:
Expanding the color palette of emitters for full-color displays.
Improving the charge transport properties of OFET materials.
Enhancing the efficiency and stability of solar cells.
Developing sensors with higher selectivity and sensitivity for environmental and biological monitoring.
Refined Computational Approaches for Predictive Design
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of quinoxaline and phenanthroline derivatives. scispace.comorientjchem.orgnih.gov These theoretical methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic behavior, providing valuable insights that complement experimental findings. scispace.comnih.gov
For quinoxalino[2,3-f] nih.govnih.govphenanthroline and its derivatives, computational studies can be used to:
Predict molecular structures and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding their electronic and optical properties. nih.govscispace.com
Simulate UV-Vis and vibrational spectra, aiding in the interpretation of experimental data. scispace.comnih.gov
Investigate intramolecular charge transfer (ICT) characteristics, which are fundamental to the performance of materials in electronic devices. nih.gov
Model the interaction with metal ions and other molecules, facilitating the design of new catalysts and sensors. researchgate.net
Future computational efforts will likely involve:
Development of more accurate and efficient theoretical models to handle larger and more complex systems.
Multi-scale modeling that combines quantum mechanical calculations with classical simulations to predict the behavior of these molecules in bulk materials and devices.
High-throughput screening of virtual libraries of derivatives to identify promising candidates for specific applications before their synthesis.
Integration into Hybrid and Nanoscale Material Systems
The integration of quinoxalino[2,3-f] nih.govnih.govphenanthroline into hybrid and nanoscale materials represents a frontier in materials science, opening up possibilities for creating systems with emergent properties and enhanced functionalities.
One exciting approach is the incorporation of these molecules into periodic mesoporous organosilicas (PMOs) . By designing precursors with the 1,10-phenanthroline unit, it is possible to create ordered mesoporous materials where the functional organic moiety is an integral part of the silica (B1680970) framework. researchgate.netrsc.org These hybrid materials can then be used to immobilize metal catalysts, combining the activity of the metal complex with the high surface area and stability of the mesoporous support. researchgate.netrsc.org
Furthermore, the self-assembly of quinoxalino[2,3-f] nih.govnih.govphenanthroline derivatives into well-defined nanostructures is another promising research direction. The ability to control the assembly of these molecules into specific architectures is crucial for the development of nanoscale electronic and photonic devices. The formation of molecular complexes through self-assembly has been demonstrated for related 1,10-phenanthroline systems. nih.gov
Future research in this domain will likely focus on:
Q & A
Q. What synthetic methodologies are commonly employed to prepare quinoxalino[2,3-f][1,10]phenanthroline and its derivatives?
The compound is synthesized via condensation reactions between 1,10-phenanthroline-5,6-dione and diamines (e.g., 1,2,5-chalcogenadiazole-3,4-diamine) under reflux in acetic acid. Alternative routes include solvent evaporation or mechanochemical grinding for co-crystallization with nucleobases like cytosine . Coupling reactions are less reported but show potential for generating bioactive derivatives .
Q. How is the crystal structure of this compound-based complexes characterized?
X-ray crystallography is the gold standard. For example, nickel(II) complexes with this compound ligands exhibit distorted octahedral geometries, confirmed by bond lengths and angles derived from diffraction data . Co-crystals with cytosine are analyzed for hydrogen-bonding networks and π-π stacking interactions .
Q. What spectroscopic techniques are used to validate the purity and structure of the compound?
UV-Vis spectroscopy identifies π→π* transitions in the aromatic system. NMR (¹H/¹³C) confirms proton environments, while FT-IR detects functional groups like C=N and C=C. For metal complexes, luminescence spectroscopy assesses photophysical properties (e.g., europium complexes in electroluminescent studies) .
Advanced Research Questions
Q. How do this compound ligands influence electron transport properties in transition metal complexes?
The ligand’s extended π-conjugation enhances electron delocalization, critical for applications in molecular electronics. Comparative studies with monodentate ligands (e.g., pyridine) show higher conductivity in bidentate systems due to dual electron pathways . Electroluminescent Re(I) complexes demonstrate tunable emission spectra dependent on ligand substituents .
Q. What strategies optimize the biological activity of this compound derivatives?
Substituent engineering (e.g., adding benzo[b]thiophen groups) enhances π-stacking interactions with DNA, improving anticancer activity. Structure-activity relationship (SAR) studies correlate planarity and electron-withdrawing groups with cytotoxicity . Computational docking models predict binding affinities to biological targets .
Q. How can computational methods streamline the design of this compound-based co-crystals?
Density Functional Theory (DFT) calculates intermolecular interaction energies, prioritizing candidates for experimental validation. For cytosine co-crystals, hydrogen-bond donor/acceptor sites are mapped to predict stoichiometry (e.g., 1:1) . Machine learning models trained on crystallographic databases (e.g., CCDC) accelerate co-former selection .
Q. What experimental challenges arise in analyzing magnetic properties of Fe(II) complexes with this ligand?
Spin-crossover behavior is sensitive to ligand field strength. Temperature-dependent magnetic susceptibility measurements (SQUID magnetometry) require precise control of crystal lattice effects. Discrepancies in reported magnetic moments may stem from solvent inclusion or ligand distortion .
Methodological Considerations
Q. How do solvent choice and reaction time affect the yield of this compound derivatives?
Polar aprotic solvents (e.g., DMF) favor solubility of aromatic intermediates but may reduce regioselectivity. Kinetic studies in acetic acid show optimal yields (>70%) after 48 hours at 80°C, balancing ring closure and side-product formation .
Q. What are the limitations of 1,10-phenanthroline-based ligands in photochemical applications?
While stable in acidic conditions, these ligands exhibit photooxidation under UV light, limiting their use in long-term photodynamic therapy. Modifications with electron-deficient substituents (e.g., nitro groups) improve stability but reduce luminescence quantum yields .
Q. How are contradictions in reported biological activities resolved?
Meta-analyses comparing assay conditions (e.g., cell line variability, incubation times) identify confounding factors. For example, discrepancies in cytotoxicity between Staphylococcus aureus strains are attributed to differences in membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
